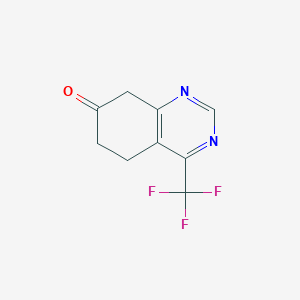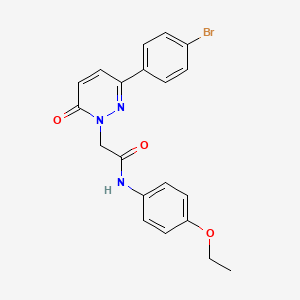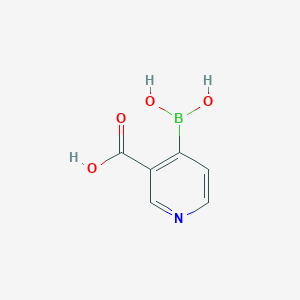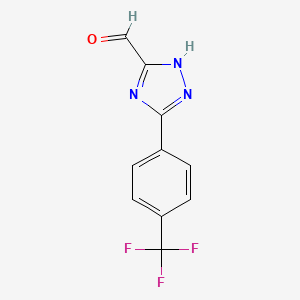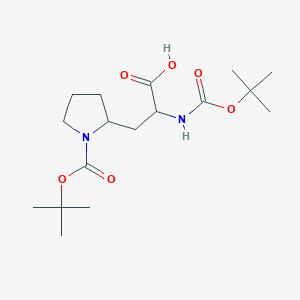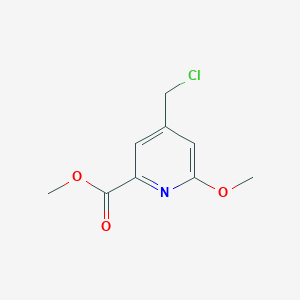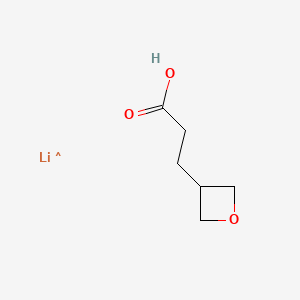
Lithium salt;3-(oxetan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium salt;3-(oxetan-3-yl)propanoic acid is a chemical compound with the molecular formula C6H11LiO3 It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium salt;3-(oxetan-3-yl)propanoic acid typically involves the reaction of 3-(oxetan-3-yl)propanoic acid with a lithium-containing reagent. One common method is the neutralization of 3-(oxetan-3-yl)propanoic acid with lithium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the precise control of reactant concentrations, temperature, and reaction time to achieve high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Lithium salt;3-(oxetan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups, such as alcohols.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
Lithium salt;3-(oxetan-3-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its lithium content.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of lithium salt;3-(oxetan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including neurotransmitter release and signal transduction pathways. The oxetane ring may also interact with biological macromolecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
- 3-(oxetan-2-yl)propanoic acid lithium salt
- 3-(oxetan-3-yl)butanoic acid lithium salt
- 3-(oxetan-3-yl)propanoic acid sodium salt
Uniqueness
Lithium salt;3-(oxetan-3-yl)propanoic acid is unique due to the specific positioning of the oxetane ring and the presence of the lithium ion. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial contexts.
特性
分子式 |
C6H10LiO3 |
|---|---|
分子量 |
137.1 g/mol |
InChI |
InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-9-4-5;/h5H,1-4H2,(H,7,8); |
InChIキー |
HPLZCJPVVQCSAA-UHFFFAOYSA-N |
正規SMILES |
[Li].C1C(CO1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



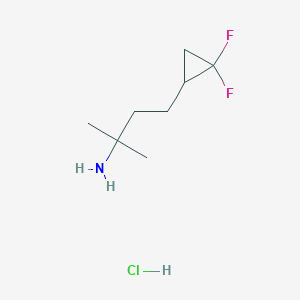
![2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one](/img/structure/B14865159.png)


